molecular formula C7H14N4 B8021282 N3-methyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine

N3-methyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine

Cat. No.: B8021282
M. Wt: 154.21 g/mol
InChI Key: JUERBODNGIPVGO-UHFFFAOYSA-N
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Description

N3-methyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the N3 position and an isopropyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-methyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N3-methyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, leading to a variety of substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a wide range of functionalized pyrazoles.

Scientific Research Applications

N3-methyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N3-methyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazole-3,4-diamine: Lacks the N3-methyl and 1-(propan-2-yl) substitutions.

    N3-methyl-1H-pyrazole-3,4-diamine: Lacks the 1-(propan-2-yl) substitution.

    1-(propan-2-yl)-1H-pyrazole-3,4-diamine: Lacks the N3-methyl substitution.

Uniqueness

N3-methyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both the N3-methyl and 1-(propan-2-yl) groups can enhance its stability and modify its interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-N-methyl-1-propan-2-ylpyrazole-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-5(2)11-4-6(8)7(9-3)10-11/h4-5H,8H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUERBODNGIPVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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